molecular formula C16H23N3O4 B1273744 1-Boc-4-(3-Nitrobenzyl)piperazine CAS No. 203047-33-0

1-Boc-4-(3-Nitrobenzyl)piperazine

Cat. No. B1273744
CAS RN: 203047-33-0
M. Wt: 321.37 g/mol
InChI Key: HWTWAJBOXCYPAM-UHFFFAOYSA-N
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Description

1-Boc-4-(3-Nitrobenzyl)piperazine is an organic compound used in the field of medicinal chemistry. It is an heterocyclic building block .


Synthesis Analysis

The synthesis of 1-Boc-4-(3-Nitrobenzyl)piperazine involves several steps. Crosscoupling of 1-Boc-piperazine with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) has been reported . 1-Boc-piperazine undergoes Buchwald-Hartwig coupling reactions with aryl halides .


Molecular Structure Analysis

The molecular formula of 1-Boc-4-(3-Nitrobenzyl)piperazine is C16H23N3O4. The InChI code is 1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 .


Chemical Reactions Analysis

1-Boc-4-(3-Nitrobenzyl)piperazine is involved in several chemical reactions. For instance, it undergoes Buchwald-Hartwig coupling reactions with aryl halides .


Physical And Chemical Properties Analysis

1-Boc-4-(3-Nitrobenzyl)piperazine has a molecular weight of 321.38 g/mol. It is a light yellow crystalline solid . The boiling point is 434.5 ℃ at 760 mmHg . The density is 1.208 g/cm3 .

Scientific Research Applications

Synthesis of Piperazine Derivatives

1-Boc-4-(3-Nitrobenzyl)piperazine: is a valuable building block in the synthesis of piperazine derivatives. These derivatives are significant due to their presence in numerous pharmaceutical compounds. The nitro group in the benzyl position allows for further chemical modifications, leading to the creation of compounds with potential anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Drug Discovery and Medicinal Chemistry

The compound serves as a precursor in the development of new drugs. Its structural motif is found in several blockbuster drugs, and its modification through C–H functionalization can lead to the discovery of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles .

DNA Gyrase Inhibitors

In the realm of antibacterial research, 1-Boc-4-(3-Nitrobenzyl)piperazine is utilized in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial for developing new antibiotics to combat resistant bacterial strains .

Polymer Research

This compound plays a pivotal role in polymer science, particularly in the preparation of alpha,beta-poly(2-oxazoline) lipopolymers. These polymers are synthesized through living cationic ring-opening polymerization and have applications in drug delivery systems .

properties

IUPAC Name

tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWAJBOXCYPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383744
Record name tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(3-Nitrobenzyl)piperazine

CAS RN

203047-33-0
Record name tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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